dUTP (trisodium)
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Overview
Description
2’-Deoxyuridine 5’-triphosphate trisodium salt, commonly known as dUTP (trisodium), is a nucleotide analog used extensively in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate and plays a crucial role in DNA synthesis and repair mechanisms. Structurally, it consists of a deoxyribose sugar, three phosphate groups, and a pyrimidine base—uracil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine 5’-triphosphate trisodium salt typically involves the phosphorylation of deoxyuridine monophosphate. This process is carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a suitable base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
In industrial settings, the production of 2’-Deoxyuridine 5’-triphosphate trisodium salt is achieved through enzymatic methods. Enzymes such as nucleoside diphosphate kinase are used to catalyze the phosphorylation of deoxyuridine diphosphate to deoxyuridine triphosphate. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyuridine 5’-triphosphate trisodium salt undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by dUTPase, it hydrolyzes to deoxyuridine monophosphate and pyrophosphate.
Substitution: It can replace thymidine triphosphate in DNA synthesis, leading to the incorporation of uracil into DNA.
Common Reagents and Conditions
Hydrolysis: Requires the enzyme dUTPase and occurs under physiological conditions.
Substitution: Occurs during DNA replication in the presence of DNA polymerases.
Major Products
Scientific Research Applications
2’-Deoxyuridine 5’-triphosphate trisodium salt has numerous applications in scientific research:
Molecular Biology: Used in polymerase chain reaction (PCR) to prevent carryover contamination by incorporating uracil instead of thymine.
Biochemistry: Serves as a substrate for studying the activity of dUTPase and other enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential in cancer therapy by targeting the nucleotide metabolism pathways.
Industry: Utilized in the production of diagnostic kits and reagents for nucleic acid amplification.
Mechanism of Action
2’-Deoxyuridine 5’-triphosphate trisodium salt exerts its effects primarily through its incorporation into DNA during replication. The enzyme dUTPase hydrolyzes it to deoxyuridine monophosphate and pyrophosphate, preventing the accumulation of uracil in DNA. This hydrolysis is crucial for maintaining the balance between deoxyuridine triphosphate and thymidine triphosphate levels in cells . The presence of uracil in DNA triggers repair mechanisms, which excise the uracil and replace it with thymine, thus preserving DNA integrity .
Comparison with Similar Compounds
2’-Deoxyuridine 5’-triphosphate trisodium salt is similar to other nucleotide analogs such as:
Deoxythymidine triphosphate (dTTP): Unlike dTTP, 2’-Deoxyuridine 5’-triphosphate trisodium salt contains uracil instead of thymine.
Uridine triphosphate (UTP): UTP is involved in RNA synthesis and contains a ribose sugar instead of deoxyribose.
Deoxycytidine triphosphate (dCTP): Contains cytosine as the pyrimidine base and is involved in DNA synthesis.
The uniqueness of 2’-Deoxyuridine 5’-triphosphate trisodium salt lies in its ability to be incorporated into DNA in place of thymidine triphosphate, which can be exploited for various biochemical and molecular biology applications .
Properties
Molecular Formula |
C9H12N2Na3O14P3 |
---|---|
Molecular Weight |
534.09 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChI Key |
ZRBIYZSADNSZMR-MILVPLDLSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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